Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid
Description
Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid is a synthetic bicyclic compound featuring a Boc (tert-butoxycarbonyl)-protected amine and an acetic acid substituent on a fully saturated cyclopenta[c]pyrrole scaffold. The "octahydro" designation indicates complete saturation of the fused bicyclic system, distinguishing it from partially hydrogenated analogs. The Boc group enhances stability during synthetic processes, while the acetic acid moiety may confer solubility or biological activity.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1 |
InChI Key |
MBVUTYWTMHCJFZ-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Functional Groups : The acetic acid substituent distinguishes it from the ketone-bearing analog and the lactam-hydroxyl derivative , suggesting divergent reactivity (e.g., carboxylate vs. carbonyl chemistry).
Physicochemical and Stability Properties
Table 2: Stability and Hazard Comparison
Notes:
Table 3: Use Cases and Research Context
Key Insights :
- The target compound’s Boc and acetic acid groups make it a candidate for prodrug strategies (e.g., ester hydrolysis for drug release).
- In contrast, Chicoric acid’s natural origin and antioxidant properties drive its use in dietary supplements .
Biological Activity
Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1251012-14-2
- Structure : The compound features a bicyclic structure with a tert-butyl group and an amino acid moiety, which is critical for its biological interactions.
- Receptor Interaction : Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid has been identified as a selective antagonist for the CCR2 receptor, which plays a role in inflammatory responses and various disease states. This interaction suggests potential therapeutic applications in treating conditions like chronic inflammation and pain management .
- Cytoprotective Effects : Research indicates that this compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .
- Modulation of Nitric Oxide Pathways : The compound may influence nitric oxide signaling pathways, which are crucial for vascular function and cellular signaling. By modulating soluble guanylate cyclase (sGC) activity, it can enhance cGMP levels, leading to vasodilation and improved blood flow .
Case Studies and Experimental Data
-
Antioxidant Activity :
- A study demonstrated that compounds similar to Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid effectively reduced oxidative stress markers in vitro. The IC50 values for radical scavenging activities were reported in the nanomolar range, indicating potent antioxidant capabilities .
- Inflammation Models :
- Neuroprotective Studies :
Comparative Analysis
The following table summarizes the biological activities of Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid compared to other known compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |
|---|---|---|---|
| Racemiccis-Dihydrogen-2-Boc-Octahydro-Cyclopenta[c]Pyrrol-4-Acetic Acid | High (IC50 in nM range) | Significant reduction in cytokines | Protective against oxidative stress |
| Compound A (e.g., Curcumin) | Moderate | Strong | Moderate |
| Compound B (e.g., Resveratrol) | High | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity Racemic cis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-acetic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen to prevent unwanted side reactions. Key steps include:
- Cyclization under acidic conditions to form the octahydro-cyclopenta[c]pyrrol scaffold.
- Diastereomeric resolution via chiral chromatography or recrystallization to isolate the cis-dihydrogen configuration.
- Final purification using reverse-phase HPLC to ensure >98% purity, validated by LC-MS and ¹H/¹³C NMR .
| Impurity | CAS No. | Maximum Allowable (%) |
|---|---|---|
| 4-Cyclohexylbutanoic Acid | 4441-63-8 | ≤0.15 |
| Sodium Picosulfate derivatives | 32500-19-9 | ≤0.10 |
Q. How can researchers validate the stereochemical integrity of the compound during synthesis?
- Methodological Answer : Use a combination of:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection to confirm enantiomeric ratios.
- X-ray crystallography for absolute configuration determination.
- Circular Dichroism (CD) spectroscopy to correlate optical activity with stereochemical assignments .
Advanced Research Questions
Q. How should researchers address contradictions in enantiomeric excess (ee) data between synthetic batches?
- Methodological Answer :
- Replicate experiments under controlled conditions (temperature, catalyst loading) to isolate variables.
- Cross-validate analytical methods : Compare ee values from chiral HPLC, NMR derivatization (e.g., Mosher ester analysis), and computational models (DFT calculations for energy minima).
- Statistical analysis : Apply ANOVA or Bayesian inference (refer to Table 4 in ) to identify systematic vs. random errors .
Q. What experimental designs are optimal for studying the compound’s pharmacological activity in vitro?
- Methodological Answer :
- PICOC Framework (Population, Intervention, Comparison, Outcomes, Context):
| Criteria | Design |
|---|---|
| Population | Target enzyme (e.g., α-amylase or GPCR receptors) |
| Intervention | Racemic compound vs. enantiopure analogs |
| Comparison | Positive controls (e.g., acarbose for α-amylase inhibition) |
| Outcomes | IC₅₀ values, binding affinity (Kd) |
| Context | Buffer conditions (pH 7.4, 37°C) mimicking physiological environments |
- Dose-response assays : Use fluorogenic substrates (e.g., 4-Nitrophenyl β-D-glucopyranoside) for kinetic studies .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound’s conformational changes in explicit solvent models (e.g., TIP3P water) at pH 2–9 and 25–50°C.
- Degradation Pathways : Identify labile bonds (e.g., Boc group cleavage) via DFT-based transition-state analysis.
- Validation : Correlate simulation results with accelerated stability studies monitored by HPLC .
Q. What strategies resolve discrepancies between in silico docking predictions and empirical binding data?
- Methodological Answer :
- Re-docking with flexible receptors : Account for protein side-chain mobility using software like AutoDock Vina or Schrödinger Suite.
- Solvent accessibility analysis : Use GRID or WaterMap to identify hydrophobic pockets missed in rigid docking.
- Experimental cross-check : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics .
Methodological Frameworks
- PICOT Alignment ( ): For translational studies, structure research questions as:
“In [target enzyme/model], does [Racemic compound] compared to [enantiopure control] improve [outcome metric] under [specific conditions]?” - Reporting Standards ( ): Include in methods:
- Sample size justification (power analysis).
- Data collection protocols (e.g., triplicate runs for HPLC).
- Transparency in raw data deposition (e.g., Zenodo, ChEMBL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
